D-erythro-Eritadenine

Description

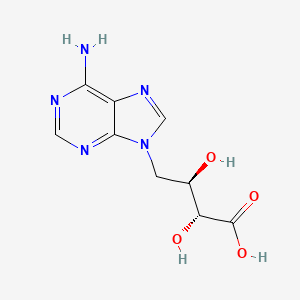

Eritadenine (C₉H₁₁N₅O₄), also known as lentinacin or lentysine, is a purine alkaloid isolated from the Shiitake mushroom (Lentinula edodes). Its chemical structure, 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutyric acid, features an adenine moiety linked to a dihydroxybutyric acid group, making it unique among natural adenine derivatives . Eritadenine is renowned for its hypocholesterolemic, hypotensive, and phytotoxic properties, with applications in pharmaceuticals and agriculture .

Properties

IUPAC Name |

4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEMBEWXEZJEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23918-98-1 | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Traditional Purine-Based Synthesis

The foundational chemical synthesis of eritadenine involves alkylation of a purine core with an oxidized sugar derivative. As described in early work, the process begins with the ring-opening of a protected erythrose-derived lactone (1 ) using sodium phthalimide to yield the carboxylic acid intermediate (2 ). Subsequent hydrazinolysis generates the amino acid (3 ), which undergoes nucleophilic substitution with a chlorinated pyrimidine (4 ) to form the intermediate (5 ). Catalytic hydrogenation reduces the nitro group, followed by formylation and acetonide deprotection under acidic conditions (6 ). Finally, imidazole ring closure under alkaline conditions produces eritadenine (7 ).

This method, while effective, requires multiple protection-deprotection steps and suffers from moderate yields (~30–40%) due to side reactions during formylation.

Improved Route via Erythronolactone Coupling

A more streamlined approach utilizes 2,3-O-protected D-erythronolactone reacting with adenine derivatives. Okumura et al. demonstrated that coupling the lactone with 6-chloropurine in the presence of a Lewis acid catalyst achieves regioselective alkylation at the N9 position of the purine. Subsequent deprotection yields eritadenine with a 55% overall yield, representing a significant improvement over earlier methods.

Extraction from Shiitake Mushrooms

Solvent-Based Extraction

Traditional extraction employs polar solvents to isolate eritadenine from shiitake fruiting bodies. A standardized protocol involves:

- Homogenization : Mushrooms are finely ground to increase surface area.

- Methanol Extraction : Boiling 80% methanol for 3 hours solubilizes eritadenine.

- Filtration and Evaporation : Removal of solids and solvent yields a crude extract.

- Lipid Removal : Ether extraction eliminates non-polar contaminants.

- Ion Exchange Chromatography : Further purification using cationic resins.

This method typically recovers 0.4–0.6 mg/g of eritadenine from dried mushrooms but is hindered by low yields and high solvent consumption.

Enzymatic Pre-Treatment

To enhance extraction efficiency, enzymatic degradation of fungal cell walls (rich in chitin and β-glucans) has been explored. Bergström et al. treated homogenized mushrooms with a cocktail of glucanases and chitinases (200 g/ton) at pH 4.8 and 50°C for 3 hours. Surprisingly, initial trials showed reduced eritadenine recovery due to adsorption losses during ion exchange steps. However, process refinements, including resin preconditioning and reduced washing volumes, increased yields by 6% compared to non-enzymatic controls.

Submerged Fermentation of Lentinula edodes Mycelia

Bioreactor Cultivation

Submerged fermentation bypasses the need for fruiting bodies, enabling scalable production. Key parameters include:

| Parameter | Shake Flask (20 L) | Stirred-Tank Bioreactor (5 L) |

|---|---|---|

| Agitation Speed | 120 rpm | 300 rpm |

| pH | Uncontrolled | Maintained at 5.2 |

| Biomass Yield | 8.2 g/L | 6.5 g/L |

| Eritadenine Titer | 12 mg/L | 45 mg/L |

| Distribution | 80% intracellular | 70% extracellular |

Bioreactors outperform shake flasks due to superior oxygen transfer and pH control, promoting extracellular secretion of eritadenine.

Media Optimization

Supplementation with corn ethanol byproducts (e.g., DDGS extract) enhances mycelial growth and eritadenine production. A 15% DDGS amendment increases titers by 22% (55 mg/L) compared to standard media.

Immobilization and Surfactant Strategies

Alginate Immobilization

Encapsulating mycelia in calcium alginate beads improves metabolic stability and longevity. A 3% alginate solution immobilized mycelia achieved 88 mg/L eritadenine over 20 days, a tenfold increase over free-cell systems.

Surfactant-Mediated Secretion

Non-ionic surfactants disrupt cell membranes, facilitating eritadenine release. Tween 20 (0.5% v/v) elevated extracellular concentrations to 72.4 mg/L, whereas Tween 40 and 80 primarily boosted biomass (5.2 g/L).

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employs a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5). Detection at 260 nm achieves a linear range of 0.1–50 µg/mL (R² = 0.999). This protocol identified eritadenine concentrations up to 1.2 mg/g in select shiitake strains, surpassing earlier reports.

Industrial-Scale Production

The patent US8053217B2 outlines a liquid-phase fermentation process using Lentinula edodes mycelia under controlled conditions (pH 5.0–5.5, 25–28°C, dissolved oxygen >30%). Continuous feeding of glucose (0.5 g/L/h) sustains growth over 14 days, yielding 60–75 mg/L eritadenine without fruiting body formation.

Chemical Reactions Analysis

Nirvanol undergoes several types of chemical reactions, including:

Oxidation: Nirvanol can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert Nirvanol to its corresponding alcohol derivatives.

Substitution: Nirvanol can undergo substitution reactions where functional groups on the phenyl ring are replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hypocholesterolemic Properties

Eritadenine is renowned for its ability to lower cholesterol levels, making it a candidate for cardiovascular health applications. Research indicates that eritadenine reduces blood cholesterol by altering phospholipid metabolism in the liver. Specifically, it inhibits the enzyme S-adenosylhomocysteine hydrolase, which leads to an increase in S-adenosylhomocysteine concentration and subsequently affects the methylation of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) ratios in liver cells .

Antihypertensive Effects

Eritadenine exhibits hypotensive properties, which have been attributed to its ability to inhibit angiotensin II, a key regulator of blood pressure. This inhibition can lead to reduced vascular resistance and lower blood pressure levels, making eritadenine a candidate for managing hypertension .

Antiparasitic Activity

Eritadenine has shown promise in inhibiting the growth of certain protozoan parasites, such as Cryptosporidium species. The compound acts by blocking specific proteins essential for cellular methylation processes, which are crucial for parasite survival . This property positions eritadenine as a potential therapeutic agent against parasitic infections.

Agricultural Applications: Bioherbicide Potential

Recent studies have explored eritadenine's potential as a bioherbicide. Research indicates that eritadenine can significantly affect plant growth, demonstrating phytotoxic effects comparable to traditional herbicides like glyphosate. In vitro studies have shown that eritadenine can induce mortality in plants at various concentrations .

Bioherbicidal Mechanism

- Phytotoxicity : Eritadenine disrupts normal plant development processes, leading to significant mortality rates in treated plants.

- Application in Crop Management : The compound's ability to inhibit weed growth could be harnessed for sustainable agricultural practices .

Production Enhancement Techniques

Efforts to enhance the production of eritadenine have included optimizing cultivation conditions. Recent studies have demonstrated that using specific light wavelengths (e.g., blue LEDs) can increase eritadenine yields significantly—up to 14 times compared to traditional methods . Additionally, nutrient sources such as yeast extract have been shown to further boost production levels.

Case Studies and Research Findings

Mechanism of Action

Nirvanol exerts its effects by interacting with voltage-sensitive sodium channels in the nervous system. By binding to these channels, Nirvanol stabilizes the inactive state of the channel, thereby reducing neuronal excitability and preventing the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs like phenytoin .

Comparison with Similar Compounds

Research Findings and Efficacy Data

Table 2: Key Efficacy Metrics of Eritadenine

Biological Activity

Eritadenine is a bioactive compound primarily derived from the shiitake mushroom (Lentinus edodes), recognized for its significant biological activities, particularly in cholesterol metabolism and potential therapeutic effects. This article explores the various biological activities associated with eritadenine, supported by research findings, case studies, and data tables.

1. Cholesterol-Lowering Effects

Eritadenine has been extensively studied for its hypocholesterolemic properties. Research indicates that eritadenine can significantly reduce serum cholesterol levels in animal models, particularly in rats and mice.

- Mechanism of Action : Eritadenine is believed to enhance the uptake of cholesterol by liver tissues while inhibiting its release into the bloodstream. This effect is attributed to alterations in phospholipid metabolism within liver cells, specifically a decrease in the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio .

-

Research Findings :

- In a study where rats were fed a diet containing 0.005% eritadenine, serum cholesterol levels decreased markedly .

- Another study demonstrated that supplementation with L. edodes containing eritadenine reduced total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglyceride (TG) levels in hypercholesterolemic mice .

Table 1: Effects of Eritadenine on Cholesterol Levels

| Study | Animal Model | Dosage | Result |

|---|---|---|---|

| Rats | 0.005% | Decreased serum cholesterol | |

| Mice | 5-20% L. edodes | Reduced T-CHO, LDL, TG levels |

2. Inhibition of Angiotensin-Converting Enzyme (ACE)

Eritadenine has shown potential as an ACE inhibitor, which is crucial for regulating blood pressure.

- Study Insights : Research indicates that eritadenine can inhibit ACE activity in vitro, suggesting its potential role in managing hypertension . This inhibition may be linked to its structural properties that allow it to interact with the enzyme effectively.

3. Antiparasitic Properties

Eritadenine has also been investigated for its antiparasitic effects.

- Mechanism : It acts by blocking S-adenosyl-l-homocysteine hydrolase (SAHH), an enzyme essential for methylation processes in cells, thereby impacting the growth of certain protozoan parasites .

4. Neuroprotective and Behavioral Effects

Recent studies have explored eritadenine's effects on neurological conditions.

- Case Study : One investigation assessed the impact of eritadenine on anxiety disorders in mice through behavioral tests. The results indicated a potential anxiolytic effect, although further research is needed to elucidate the underlying mechanisms .

5. Production and Yield Optimization

The production of eritadenine has been optimized through various cultivation techniques.

- Cultivation Techniques : Studies have demonstrated that submerged cultures of Lentinus edodes can yield significant amounts of eritadenine, with blue LED light enhancing production rates .

Table 2: Eritadenine Production Yields

| Cultivation Method | Yield (mg/L) |

|---|---|

| Submerged Culture | 63.31 |

| Blue LED Light Enhancement | 165.7 |

Q & A

Q. What are the key structural features of Eritadenine that differentiate it from adenine, and what analytical methods are used for its identification?

Eritadenine (4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutyric acid) is distinguished from adenine by its hydroxylated butyric acid side chain at the 9-position. Structural identification typically employs UV-Vis spectroscopy (λmax ~260 nm for purine absorption), IR spectroscopy for hydroxyl group detection, and preparative amino acid analyzer chromatography for isolation . High-performance liquid chromatography with diode-array detection (HPLC-DAD) is standard for quantification in complex matrices like mushroom extracts .

Q. What in vitro models are suitable for assessing the bioaccessibility of Eritadenine under different culinary processing conditions?

Simulated gastrointestinal digestion models (e.g., INFOGEST protocol) coupled with HPLC quantification can evaluate bioaccessibility. For example, grilling increases bioaccessibility due to matrix softening, while boiling reduces it via leaching . Methodological rigor requires controlling temperature, pH, and enzyme activity during simulations .

Q. Which spectroscopic techniques are most effective for characterizing purified Eritadenine and its intermediates?

UV-Vis spectroscopy confirms purine ring integrity, while IR spectroscopy identifies hydroxyl and carboxyl groups. Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, particularly for intermediates like 4-(6-amino-9H-purin-9-yl)-3-hydroxybutyric acid .

Q. How does the selection of fermentation substrates impact Eritadenine production kinetics in Lentinula edodes cultures?

Solid-state fermentation using polyurethane foam and nutrient-rich media yields 3.6 g/L biomass and 2.8-fold Eritadenine increases. Carbon-to-nitrogen ratios and oxygen diffusion rates must be optimized, with growth rates (µ = 0.015 h⁻¹) correlating with production .

Advanced Research Questions

Q. How can researchers design experiments to trace the biosynthetic pathway of Eritadenine from adenine in Lentinus edodes?

Radiolabeled adenine-8-¹⁴C tracer studies, followed by intermediate isolation via amino acid analyzers, can map biosynthesis. For example, injecting ¹⁴C-adenine into L. edodes fruiting bodies and analyzing isotopic distribution in intermediates (e.g., Compound I) confirms pathway steps . Statistical validation requires time-course sampling and mass balance calculations .

Q. What methodological challenges arise when correlating substrate consumption with Eritadenine yield in solid-state fermentation, and how can they be addressed?

Substrate consumption often decouples from Eritadenine production due to metabolic branching. Solutions include:

- Metabolic flux analysis to quantify carbon partitioning.

- Omics approaches (transcriptomics/proteomics) to identify rate-limiting enzymes.

- Designing fed-batch systems to mitigate nutrient limitations .

Q. How should researchers approach contradictory findings regarding Eritadenine’s cholesterol-lowering efficacy across different animal models?

Systematic reviews (using databases like PubMed/Web of Science ) should stratify results by:

- Dosage regimes (e.g., 0.1% vs. 0.5% dietary inclusion).

- Animal species (rats vs. mice).

- Atherogenic index calculation methods. Confounding factors like dietary lipid composition must be controlled .

Q. What experimental controls are necessary when investigating potential endocrine-disrupting effects of high-dose Eritadenine in mammalian models?

Include:

- Sham controls for injection/feeding procedures.

- Dose-response cohorts (e.g., 50–500 mg/kg).

- Hepatic and renal toxicity markers (ALT, AST, creatinine).

- Positive controls (e.g., statins) to benchmark lipid-lowering effects .

Q. What statistical approaches are appropriate for analyzing time-course data in Eritadenine biosynthesis studies?

Mixed-effects models can account for biological variability in fungal cultures. For growth-yield correlations, use ANOVA with Tukey’s post hoc test. Non-linear regression fits production kinetics (e.g., Monod model) .

Q. How can researchers resolve discrepancies in reported hypocholesterolemic mechanisms of Eritadenine (e.g., HMG-CoA reductase inhibition vs. bile acid modulation)?

Dual-reporter assays (e.g., luciferase-based HMG-CoA reductase activity + bile acid transporter quantification) can dissect mechanisms. Isotope dilution mass spectrometry tracks bile acid pool changes in vivo .

Methodological Tables

Table 1: Analytical Techniques for Eritadenine Characterization

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-DAD | Quantification in extracts | C18 column, 260 nm detection | |

| Amino Acid Analyzer | Intermediate isolation | pH gradient elution | |

| ¹H-NMR | Stereochemical confirmation | D2O solvent, 500 MHz resolution |

Table 2: Critical Variables in Eritadenine Bioaccessibility Studies

| Variable | Impact | Control Method |

|---|---|---|

| Cooking method | Matrix softening (grilling > boiling) | Standardize thermal exposure |

| pH during digestion | Eritadenine stability | Use bicarbonate buffers (pH 2–7) |

| Enzyme activity | Hydrolysis of protein-bound forms | Pre-treat with pepsin/pancreatin |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.